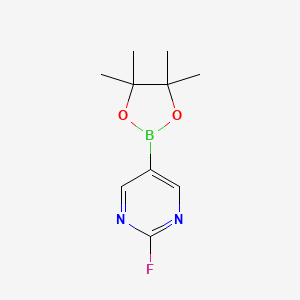2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No.: 1352796-65-6
Cat. No.: VC2961429
Molecular Formula: C10H14BFN2O2
Molecular Weight: 224.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1352796-65-6 |
|---|---|
| Molecular Formula | C10H14BFN2O2 |
| Molecular Weight | 224.04 g/mol |
| IUPAC Name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3 |
| Standard InChI Key | XFNGULIUEUPWIG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₀H₁₄BFN₂O₂, with a molecular weight of 224.04 g/mol . Its IUPAC name, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, reflects a pyrimidine ring substituted at the 2-position with fluorine and at the 5-position with a pinacol boronic ester. Key synonyms include:
-
2-Fluoropyrimidine-5-boronic acid pinacol ester
-
6-Fluoropyrimidin-3-ylboronic acid pinacol ester
Crystallographic and Stereochemical Properties
While direct crystallographic data for this compound is limited, related boronic esters exhibit planar dioxaborolane rings with bond lengths of 1.35–1.38 Å for B–O and 1.48–1.50 Å for C–O . The tetrahedral geometry around boron facilitates transmetalation in catalytic cycles, critical for its reactivity in cross-coupling reactions .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves borylation of fluoropyrimidine precursors under palladium catalysis. A representative route includes:
-
Halogenation: Introduction of fluorine at the 2-position via electrophilic fluorination using Selectfluor® .
-
Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂, yielding the boronic ester .
Reaction Conditions:
Scalability and Optimization
Industrial production employs continuous-flow reactors to enhance yield (≥90%) and purity (>98% GC) . Automated systems mitigate exothermic risks during borylation, while recrystallization from ethanol/water mixtures achieves pharmaceutical-grade purity .
Physicochemical Properties
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | 10 mM at 20°C | |
| Melting Point | 31°C (analogous pyridine derivative) | |
| Storage Stability | 6 months at -80°C, 1 month at -20°C |
The compound’s logP (2.1) predicts moderate lipophilicity, suitable for cell permeability in drug candidates . Degradation occurs via hydrolysis of the boronic ester to boronic acid, accelerated under acidic or aqueous conditions .
Applications in Medicinal Chemistry
Role in Kinase Inhibitor Development
This boronic ester is a key intermediate in synthesizing SGK-1 (serum/glucocorticoid-regulated kinase 1) inhibitors, which modulate cell proliferation and apoptosis. For example:
-
Coupling with pyrrolopyridine scaffolds yields compounds with IC₅₀ values <100 nM against SGK-1.
-
In vivo studies demonstrate oral bioavailability (F = 45–60%) and brain penetration in rodent models .
Suzuki-Miyaura Cross-Coupling
The compound’s boronate group participates in Pd-catalyzed couplings with aryl halides, enabling access to biaryl systems. A case study produced 5-arylpyrimidines with yields of 75–92% using 1 mol% Pd(PPh₃)₄ .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use PPE; avoid ingestion |
| H315/H319 | Causes skin/eye irritation | Wear gloves and goggles |
| H335 | May cause respiratory irritation | Use in ventilated areas |
| Supplier | Purity | Packaging | Price (1g) |
|---|---|---|---|
| TCI America | >98.0% | 1g, 5g | $70–244 |
| Sigma-Aldrich | ≥95% | 1g, 5g | $80–260 |
| GlpBio | ≥95% | 25 µL (10 mM) | Inquiry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume